(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
Overview
Description
“(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride” is an organic compound that falls under the category of alkanolamines . Alkanolamines are organic compounds that contain both hydroxyl (−OH) and amino (−NH2, −NHR, and −NR2) functional groups on an alkane backbone .
Synthesis Analysis
The synthesis of such compounds often involves the use of natural amino acids like S-proline and their enantiomers . A method involving the reaction of amines with methanol in the presence of trimethylchlorosilane has been described, which could potentially be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a hydroxyl group and an amino group on an alkane backbone . The presence of these functional groups would influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
Alcohols, such as this compound, can undergo a variety of chemical reactions. They can react with hydrogen halides to produce alkyl halides , and they can also undergo dehydration to produce alkenes . Amines, another functional group present in this compound, can react with acid chlorides to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the hydroxyl and amino groups. Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding . The solubility of alcohols in water decreases with the increase in the size of the alkyl group .
Scientific Research Applications
Synthesis of Vicinal Amino Alcohols
(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride: is utilized in the synthesis of vicinal amino alcohols, which are valuable intermediates in organic synthesis . These compounds serve as precursors for a variety of biologically active molecules and are used in the synthesis of pharmaceuticals, agrochemicals, and natural products. The stereoselective synthesis of these amino alcohols is crucial for the production of enantiomerically pure compounds.
Asymmetric 1,3-Dipolar Cycloadditions
This compound plays a role in asymmetric 1,3-dipolar cycloaddition reactions . These reactions are a powerful tool in the construction of five-membered heterocycles, which are core structures in many natural products and pharmaceuticals. The ability to perform these reactions asymmetrically allows for the creation of chiral centers, which are important for the biological activity of molecules.
Total Synthesis of D-erythro-Sphingosine
The compound is involved in the total synthesis of D-erythro-Sphingosine , a component of sphingolipids found in cell membranes . Sphingolipids play a critical role in cell signaling and structure. The synthetic approach to D-erythro-Sphingosine often involves the use of amino alcohols as key intermediates.
Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis is a strategy employed to create large libraries of structurally diverse molecules for the purpose of drug discovery . (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride can be used to generate a wide array of small molecules with potential biological activity, aiding in the identification of new therapeutic agents.
Suzuki-Miyaura Cross-Coupling Reactions
In the field of catalysis, this compound is used as an intermediate in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the formation of carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Catalyst for Amidation and Esterification
Lastly, it serves as an effective catalyst for the amidation and esterification of carboxylic acids . These reactions are essential in modifying the structure of organic compounds, which can alter their physical properties and biological activities, making them suitable for various applications in material science and medicinal chemistry.
Mechanism of Action
Future Directions
The future directions in the study and application of this compound could involve further exploration of its synthesis, reactions, and potential applications. For instance, there is ongoing research into the synthesis of α-amino ketones , which could potentially be applied to this compound. Additionally, the development of new methods for the direct synthesis of amides from protected amines is an important area of research .
properties
IUPAC Name |
3-[(1S)-2-amino-1-hydroxyethyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFSWZUAWKDRR-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195686 | |
Record name | (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43090-68-2 | |
Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43090-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043090682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-α-(aminomethyl)-3-hydroxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.